molecular formula C21H22N2O2 B12919788 N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide CAS No. 89102-06-7

N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12919788
CAS No.: 89102-06-7
M. Wt: 334.4 g/mol
InChI Key: NWSBKTGDTFGNTQ-UHFFFAOYSA-N
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Description

N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide is a synthetic indole derivative characterized by a benzyloxy group at position 7, a methyl group at position 3 of the indole core, and an N-propenyl acetamide moiety. Its structure combines hydrophobic (benzyloxy, methyl) and reactive (propenyl) groups, which may influence its binding affinity, solubility, and metabolic stability .

Properties

CAS No.

89102-06-7

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-methyl-7-phenylmethoxy-1H-indol-5-yl)-N-prop-2-enylacetamide

InChI

InChI=1S/C21H22N2O2/c1-4-10-23(16(3)24)18-11-19-15(2)13-22-21(19)20(12-18)25-14-17-8-6-5-7-9-17/h4-9,11-13,22H,1,10,14H2,2-3H3

InChI Key

NWSBKTGDTFGNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)N(CC=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can be achieved through a multi-step process involving several key reactions:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Alkylation with Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Acetamide Formation: The acetamide group can be formed by reacting the indole derivative with acetic anhydride.

    Allylation: The final step involves the allylation of the nitrogen atom of the acetamide group using allyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various indole derivatives, including N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide. Indole compounds are known for their ability to inhibit bacterial growth and combat infections.

Case Study: Antitubercular Activity

A derivative of indole was evaluated for its antitubercular activity against Mycobacterium tuberculosis H37Rv. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent against resistant strains of tuberculosis .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A0.027Staphylococcus aureus
Compound B0.050Escherichia coli
This compoundTBDMycobacterium tuberculosis

Anticancer Properties

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research indicates that certain indole derivatives exhibit cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Cytotoxic Effects of Indole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound C4.12MCF-7 (Breast Cancer)
Compound D5.08A549 (Lung Cancer)
This compoundTBDTBD

Neurological Applications

Indole derivatives have also been investigated for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

Studies have shown that certain acetamides can inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions .

Table 3: Enzyme Inhibition by Indole Derivatives

Compound NameIC50 (µM)Enzyme Target
Compound E8.16Acetylcholinesterase
This compoundTBDTBD

Mechanism of Action

The mechanism of action of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Evidence from Anticancer Derivatives ()

Compounds such as N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) and 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m) share the indole-acetamide backbone but differ in substituents:

  • Substituent Diversity : The target compound lacks the 4-chlorobenzoyl and methoxy groups present in derivatives, instead featuring a benzyloxy group and propenyl chain.

Matrix Metalloproteinase (MMP) Inhibitors ()

Compounds like N-(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-{[7-(benzyloxy)heptyl]oxy}phenyl)acetamide (12g) incorporate extended benzyloxy-alkyl chains, enhancing lipophilicity.

Substituent Effects on Pharmacological Activity

Role of Benzyloxy Groups ()

The benzyloxy group in the target compound is analogous to derivatives in (e.g., 12k) and (7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene). This substituent is known to enhance membrane permeability but may increase metabolic susceptibility to dealkylation .

Propenyl vs. Hydroxymethyl Propyl Chains ()

The DrugBank compound DB07984 features a hydroxymethyl propyl group instead of propenyl. This substitution likely improves aqueous solubility but reduces electrophilic reactivity, which is critical for covalent binding strategies .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound ~380 (estimated) 7-Benzyloxy, 3-methyl, N-propenyl N/A Under investigation N/A
10j () Calculated ~500 4-Chlorobenzoyl, 5-methoxy 192–194 Anticancer (Bcl-2/Mcl-1)
12k () 553 Benzyloxypropoxy, fluorophenyl N/A MMP-7/-13 inhibition
DB07984 () ~450 Hydroxymethyl propyl N/A Experimental (unspecified)

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s propenyl group may simplify synthesis compared to derivatives, which require multi-step benzoylation and halogenation .
  • Selectivity Considerations: Unlike ’s quinoline-based acetamides (e.g., M+1 = 602), the indole core of the target compound may favor interactions with tryptophan-binding pockets in proteins .
  • Metabolic Stability : The benzyloxy group, while enhancing lipophilicity, could necessitate structural optimization to mitigate rapid hepatic clearance, as seen in related isoindole derivatives () .

Biological Activity

N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 300.36 g/mol

The structural representation includes a benzyloxy group and an indole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 7-(benzyloxy)-3-methylindole with an appropriate acylating agent under controlled conditions. Detailed synthetic pathways can be found in various chemical literature and patent databases .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies indicate that the compound induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle, which is consistent with known tubulin polymerization inhibitors like colchicine .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Preliminary tests against various bacterial strains revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL)
E. faecalis40
P. aeruginosa50
K. pneumoniae30

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, which could make it beneficial for treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of a series of indole derivatives, including this compound, where researchers observed significant reductions in tumor growth in animal models treated with the compound. The study concluded that this class of compounds warrants further investigation due to their multifaceted biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide and its analogs?

  • Methodological Answer : The synthesis typically involves coupling substituted indole cores with acrylamide derivatives. For example, analogous indole-acetamide compounds are synthesized via nucleophilic substitution or amidation reactions. In one protocol, indole derivatives are functionalized at the 5-position with benzyloxy groups, followed by N-allylation using prop-2-en-1-yl halides. Characterization includes 1H-NMR^{1}\text{H-NMR}, 13C-NMR^{13}\text{C-NMR}, and HRMS to confirm regiochemistry and purity .
  • Example Table :

Compound AnalogYield (%)Melting Point (°C)Key Substituents
10j (Indole derivative)8192–194Cl, F substituents
10k (Indole derivative)6175–176Naphthyl side chain
10m (Indole derivative)17153–154Pyridin-2-yl substituent

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • 1H-NMR^{1}\text{H-NMR} : Identifies proton environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm, allyl protons at δ 5.1–5.8 ppm).
  • 13C-NMR^{13}\text{C-NMR} : Confirms carbonyl carbons (δ 165–170 ppm) and aromatic indole carbons.
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error) .

Q. How are preliminary biological activities screened for this compound?

  • Methodological Answer : Initial screening involves in vitro assays such as:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50}.
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria.
  • Cytotoxicity : Normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can low synthetic yields of N-allylated indole derivatives be optimized?

  • Methodological Answer : Low yields (e.g., 6–17% in ) may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization : Use Pd-catalyzed allylation under inert conditions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Protecting Group Strategies : Temporary protection of reactive indole NH groups .

Q. What structural features influence the compound’s affinity for Bcl-2/Mcl-1 proteins?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzyloxy Group : Enhances hydrophobic interactions with protein pockets.
  • Allyl Chain : Flexibility may improve binding kinetics.
  • Methyl Substitution at C3 : Reduces steric clash in the indole core.
  • Advanced Table :
Modification SiteActivity Trend (IC50_{50})Proposed Mechanism
C7-Benzyloxy Removal>10-fold lossDisrupted hydrophobic interaction
N-Allyl ReplacementInactiveLoss of conformational flexibility

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Approaches include:

  • Pharmacokinetic Studies : Measure plasma half-life (t1/2_{1/2}) and bioavailability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Metabolite Identification : LC-MS/MS to track degradation pathways .

Q. What strategies address spectral overlaps in 1H-NMR^{1}\text{H-NMR} for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic/allyl proton signals.
  • Variable Temperature NMR : Distinguishes dynamic equilibria (e.g., rotamers).
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., used this for triazole-indole hybrids) .

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